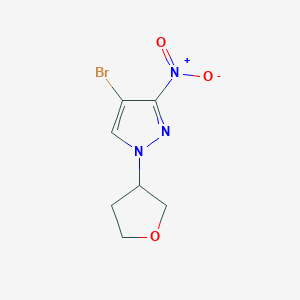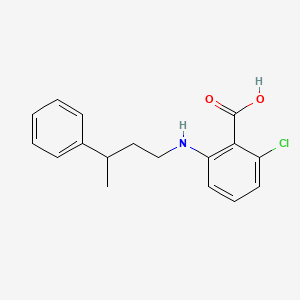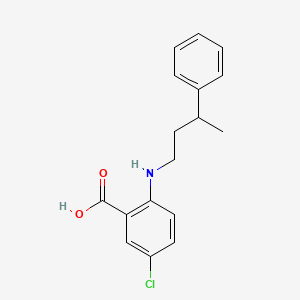
2-Chloro-6-(4-phenylbutan-2-ylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(4-phenylbutan-2-ylamino)benzoic acid is a chemical compound that is commonly referred to as diclofenac. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac is also used to manage pain after surgery or injury. In
Mécanisme D'action
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the regulation of inflammation, pain, and fever. By blocking the production of prostaglandins, diclofenac reduces inflammation and pain. Diclofenac also has antioxidant properties that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects on the body. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. Diclofenac is metabolized in the liver and excreted in the urine and feces. It has a half-life of approximately 2 hours. Diclofenac has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It is also known to inhibit platelet aggregation, which may increase the risk of bleeding.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other 2-Chloro-6-(4-phenylbutan-2-ylamino)benzoic acids. Diclofenac is also highly soluble in water, which makes it easy to administer in experimental settings. However, there are some limitations to the use of diclofenac in lab experiments. Its short half-life and rapid metabolism may make it difficult to achieve consistent concentrations in the body. In addition, diclofenac has been shown to have toxic effects on certain cell types, which may limit its use in certain experimental models.
Orientations Futures
There are several potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve the bioavailability and pharmacokinetics of diclofenac. Another area of research is the investigation of diclofenac's potential in the treatment of cancer and other diseases. Finally, there is a need for further studies to elucidate the mechanisms underlying diclofenac's therapeutic effects and to identify potential side effects and safety concerns.
Méthodes De Synthèse
Diclofenac can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzene with 4-phenylbutan-2-amine to yield 2-chloro-6-(4-phenylbutan-2-ylamino)toluene. This intermediate product is then reacted with 2-chlorobenzoic acid in the presence of a catalyst to produce diclofenac. The synthesis of diclofenac is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
Diclofenac has been extensively studied in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins that cause pain and inflammation. Diclofenac is also known to have antioxidant properties that may contribute to its therapeutic effects. In addition to its use in the treatment of pain and inflammation, diclofenac has been investigated for its potential in the treatment of cancer, Alzheimer's disease, and other conditions.
Propriétés
IUPAC Name |
2-chloro-6-(4-phenylbutan-2-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(10-11-13-6-3-2-4-7-13)19-15-9-5-8-14(18)16(15)17(20)21/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVTVLSVZUBWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)


![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)
![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)

![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)


![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)


